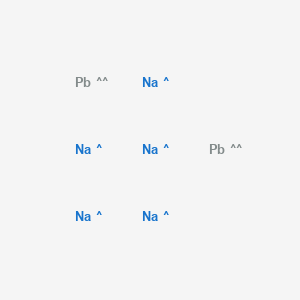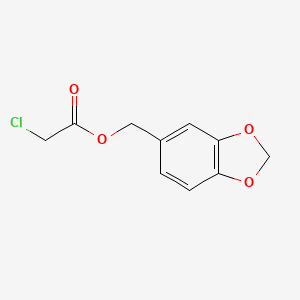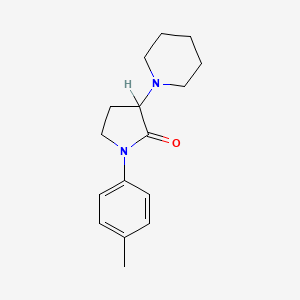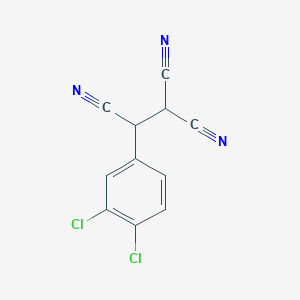
s-Ethyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
s-Ethyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbothioate is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of s-Ethyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbothioate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-aminobenzoate with thiourea in the presence of a base, followed by cyclization to form the quinazoline ring. The reaction conditions often include heating and the use of solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
s-Ethyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
s-Ethyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbothioate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism by which s-Ethyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbothioate exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular processes essential for the survival of pathogens .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-oxo-4,5-dihydroquinazoline: Shares a similar core structure but lacks the ethyl and carbothioate groups.
Pemetrexed: A quinazoline derivative used as an anticancer drug.
Methotrexate: Another quinazoline derivative with applications in cancer treatment and autoimmune diseases.
Uniqueness
s-Ethyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carbothioate is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. The presence of the ethyl and carbothioate groups can enhance its solubility, stability, and ability to interact with biological targets .
Propiedades
Número CAS |
5460-56-0 |
|---|---|
Fórmula molecular |
C11H15N3O2S |
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
S-ethyl 2-amino-4-oxo-5,6,7,8-tetrahydro-3H-quinazoline-6-carbothioate |
InChI |
InChI=1S/C11H15N3O2S/c1-2-17-10(16)6-3-4-8-7(5-6)9(15)14-11(12)13-8/h6H,2-5H2,1H3,(H3,12,13,14,15) |
Clave InChI |
JXDHIPLZNPQRKJ-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=O)C1CCC2=C(C1)C(=O)NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Methyl(phenyl)amino]benzene-1-sulfonic acid](/img/structure/B14732369.png)







![Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate](/img/structure/B14732424.png)

![3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B14732428.png)

![1-Nitro-3-[(4-pyridylmethylene)amino]guanidine](/img/structure/B14732441.png)
![1-(4-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14732445.png)
